Mycinose

描述

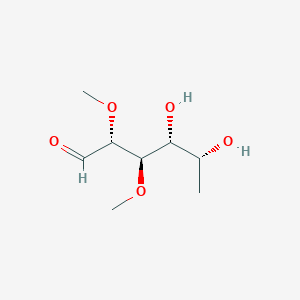

Structure

3D Structure

属性

分子式 |

C8H16O5 |

|---|---|

分子量 |

192.21 g/mol |

IUPAC 名称 |

(2R,3R,4R,5R)-4,5-dihydroxy-2,3-dimethoxyhexanal |

InChI |

InChI=1S/C8H16O5/c1-5(10)7(11)8(13-3)6(4-9)12-2/h4-8,10-11H,1-3H3/t5-,6+,7-,8+/m1/s1 |

InChI 键 |

QGQQTJFIYNGSEU-CWKFCGSDSA-N |

SMILES |

CC(C(C(C(C=O)OC)OC)O)O |

手性 SMILES |

C[C@H]([C@H]([C@H]([C@H](C=O)OC)OC)O)O |

规范 SMILES |

CC(C(C(C(C=O)OC)OC)O)O |

产品来源 |

United States |

Biosynthetic Pathways of Mycinose

The creation of mycinose is intricately woven into the broader context of macrolide antibiotic production. Its synthesis follows a multi-step enzymatic cascade, beginning with common sugar precursors and culminating in the unique this compound structure.

Common Nucleoside Diphosphate (B83284) Precursors in Deoxysugar Biosynthesis

The biosynthesis of most deoxysugars, including this compound, originates from prevalent nucleoside diphosphate (NDP)-activated hexoses. nih.govoup.com These precursors, such as NDP-glucose, serve as the foundational building blocks for a wide array of specialized sugars. nih.govasm.orgresearchgate.net The initial step in these pathways is typically a 4,6-dehydration reaction, which sets the stage for subsequent modifications like epimerization, reduction, and methylation. nih.gov In bacteria, thymidine (B127349) diphosphate (dTDP)-activated sugars are common, with dTDP-4-keto-6-deoxy-D-glucose acting as a crucial branch point for the synthesis of numerous deoxysugars. google.com This common intermediate underscores the shared origins of diverse sugar moieties found in secondary metabolites. asm.org

Early-Stage Intermediates in this compound Pathway Progression

The dedicated pathway to this compound begins with the conversion of glucose-1-phosphate to dTDP-D-glucose. oup.com This reaction is catalyzed by the enzyme dTDP-D-glucose synthase. oup.com Following this activation, the enzyme dTDP-D-glucose-4,6-dehydratase transforms dTDP-D-glucose into the key intermediate, dTDP-4-keto-6-deoxy-D-glucose. nih.govasm.orgoup.com

This intermediate, dTDP-4-keto-6-deoxy-D-glucose, is a critical juncture in the biosynthesis of many deoxysugars. asm.org For the this compound pathway, the next significant step involves an epimerization at the C3 position, converting dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-dehydro-6-deoxy-α-D-allose. expasy.orgresearchgate.netqmul.ac.uk This reaction is catalyzed by dTDP-4-dehydro-6-deoxy-D-glucose 3-epimerase. expasy.orgqmul.ac.uk Subsequently, a reduction of the 4-keto group, mediated by a reductase, yields dTDP-6-deoxy-D-allose, a direct precursor to this compound. oup.comresearchgate.netnih.gov This deoxysugar is then attached to the macrolactone ring before undergoing final modifications to become this compound. oup.comexpasy.org

Genetic Organization and Gene Clusters Governing this compound Biosynthesis

The intricate enzymatic steps of this compound biosynthesis are orchestrated by a dedicated set of genes, typically found clustered together within the genomes of macrolide-producing bacteria.

Identification and Characterization of this compound Biosynthetic Gene Loci

The genes responsible for this compound biosynthesis have been identified and characterized in the gene clusters of several macrolide antibiotics, including tylosin (B1662201) (tyl), chalcomycin (B1236996) (chm), mycinamicin (myc), and dihydrochalcomycin (ger). oup.comqmul.ac.ukoup.comuniprot.orgjmb.or.krasm.org

In the mycinamicin gene cluster of Micromonospora griseorubida, the genes for this compound biosynthesis are located downstream of the polyketide synthase genes. oup.com Specifically, the mydH gene, which is involved in this compound synthesis, is situated between genes responsible for the biosynthesis of another deoxysugar, desosamine (B1220255). oup.com Similarly, in the dihydrochalcomycin gene cluster from Streptomyces sp. KCTC 0041BP, six open reading frames (gerE, gerD, gerF, gerK1, gerM2, and gerM3) are predicted to be involved in this compound biosynthesis. semanticscholar.org

The chmJ gene in the chalcomycin biosynthetic cluster of Streptomyces bikiniensis encodes a dTDP-4-dehydro-6-deoxyglucose 3-epimerase, an essential enzyme in the this compound pathway. qmul.ac.ukuniprot.orgrcsb.org Likewise, the tyl gene cluster from Streptomyces fradiae, responsible for tylosin production, contains the necessary genes for this compound synthesis. nih.govle.ac.uk

The following table summarizes the key gene clusters and their producing organisms involved in this compound biosynthesis:

| Gene Cluster | Producing Organism | Macrolide Antibiotic |

| tyl | Streptomyces fradiae | Tylosin |

| chm | Streptomyces bikiniensis | Chalcomycin |

| myc | Micromonospora griseorubida | Mycinamicin |

| ger | Streptomyces sp. KCTC 0041BP | Dihydrochalcomycin |

Transcriptional Regulation and Genetic Control of this compound Pathway Genes

In the mycinamicin biosynthetic pathway, the timing of the final tailoring steps, which include modifications to the this compound precursor, is crucial. For instance, the dual-function P450 enzyme MycG, which catalyzes both hydroxylation and epoxidation of the macrolactone ring, requires the this compound moiety to be present and fully methylated for efficient conversion. nih.govsdu.edu.cnresearchgate.net This indicates a level of substrate specificity that acts as a form of metabolic control, ensuring the biosynthetic pathway proceeds in an ordered manner. The activity of methyltransferases, such as MycE and MycF, which are responsible for the dimethylation of the 6-deoxyallose precursor to form this compound, also plays a critical role in the later stages of mycinamicin biosynthesis. researchgate.net

Enzymology of this compound Formation

The biosynthesis of this compound is a testament to the precision and diversity of enzymatic catalysis. Each step in the pathway is carried out by a specific enzyme, transforming a common sugar precursor into the unique deoxysugar found in several macrolide antibiotics.

The key enzymatic reactions in the formation of the this compound precursor, dTDP-6-deoxy-D-allose, are summarized in the table below:

| Step | Enzyme | Gene Name (Example) | Substrate | Product |

| 1 | dTDP-D-glucose synthase | gerD | Glucose-1-phosphate + dTTP | dTDP-D-glucose |

| 2 | dTDP-D-glucose-4,6-dehydratase | gerE | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |

| 3 | dTDP-4-dehydro-6-deoxy-D-glucose 3-epimerase | gerF, chmJ, mydH, tylJ | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-dehydro-6-deoxy-α-D-allose |

| 4 | dTDP-4-keto-6-deoxyglucose reductase | gerK1 | dTDP-4-dehydro-6-deoxy-α-D-allose | dTDP-6-deoxy-D-allose |

The enzyme dTDP-4-dehydro-6-deoxy-D-glucose 3-epimerase, encoded by genes such as gerF, chmJ, and mydH, plays a pivotal role in determining the stereochemistry of the final sugar product. qmul.ac.ukuniprot.org It catalyzes the epimerization at the C3 position of dTDP-4-keto-6-deoxy-D-glucose. expasy.orgrcsb.org Structural and functional studies of ChmJ from Streptomyces bikiniensis have confirmed its function as a 3'-epimerase. rcsb.org

Following the epimerization, dTDP-4-keto-6-deoxyglucose reductase, such as GerK1, reduces the 4-keto group to a hydroxyl group, forming dTDP-6-deoxy-D-allose. oup.comresearchgate.netnih.gov This enzyme exhibits stereospecificity, ensuring the correct configuration of the hydroxyl group at C4. oup.com Once dTDP-6-deoxy-D-allose is synthesized, it is attached to the macrolactone aglycone by a glycosyltransferase. oup.com The final steps in this compound formation involve two sequential O-methylation reactions at the 2"- and 3"-hydroxyl groups of the attached 6-deoxyallose moiety, catalyzed by O-methyltransferases like MycE and MycF in the mycinamicin pathway. researchgate.net

Nucleoside Diphosphate Deoxyhexose 3-Epimerases (e.g., TylJ, ChmJ, GerF, MyDHI)

The biosynthesis of this compound begins with the epimerization of a nucleoside diphosphate-4-keto-6-deoxy-D-glucose intermediate. This reaction is catalyzed by a class of enzymes known as nucleoside diphosphate deoxyhexose 3-epimerases. These enzymes are responsible for inverting the stereochemistry at the C-3 position of the hexose (B10828440) ring, a critical step in forming the allose configuration of this compound. qmul.ac.ukgenome.jp

Several homologous 3-epimerases have been identified in the biosynthetic gene clusters of various this compound-containing macrolides. For instance, TylJ is involved in the tylosin biosynthetic pathway in Streptomyces fradiae, while ChmJ participates in chalcomycin biosynthesis in Streptomyces bikiniensis. le.ac.ukacs.orgasm.orgnih.gov Similarly, GerF is the 3-epimerase in the dihydrochalcomycin pathway in Streptomyces sp. KCTC 0041BP, and MyDHI is presumed to fulfill this role in mycinamicin biosynthesis. qmul.ac.ukoup.comresearchgate.netresearchgate.net In vitro studies have confirmed the function of ChmJ as a 3'-epimerase that converts dTDP-4-keto-6-deoxyglucose to dTDP-4-keto-6-deoxyallose. acs.orgnih.govresearchgate.net The enzyme is involved in the pathway leading to dTDP-6-deoxy-D-allose, an intermediate in this compound biosynthesis. acs.orgnih.govrhea-db.org

Table 1: Nucleoside Diphosphate Deoxyhexose 3-Epimerases in this compound Biosynthesis

| Enzyme | Gene | Organism | Macrolide Product | Function |

|---|---|---|---|---|

| TylJ | tylJ |

Streptomyces fradiae | Tylosin | C-3 epimerization of dTDP-4-keto-6-deoxy-D-glucose |

| ChmJ | chmJ |

Streptomyces bikiniensis | Chalcomycin | C-3 epimerization of dTDP-4-keto-6-deoxy-D-glucose |

| GerF | gerF |

Streptomyces sp. KCTC 0041BP | Dihydrochalcomycin | C-3 epimerization of dTDP-4-keto-6-deoxy-D-glucose |

| MyDHI | mydH |

Micromonospora griseorubida | Mycinamicin | Presumed C-3 epimerization of dTDP-4-keto-6-deoxy-D-glucose |

Nucleoside Diphosphate Deoxyhexose 4-Ketoreductases (e.g., TylD, GerK1)

Following the 3-epimerization, the resulting dTDP-4-keto-6-deoxy-D-allose intermediate undergoes a reduction at the C-4 position. This reaction is catalyzed by nucleoside diphosphate deoxyhexose 4-ketoreductases, which utilize a nicotinamide (B372718) cofactor (NAD(P)H) to reduce the keto group to a hydroxyl group, thereby forming dTDP-6-deoxy-D-allose. researchgate.netnih.gov

In the tylosin biosynthetic pathway, this crucial reduction is carried out by TylD . le.ac.uknih.govresearchgate.net A homologous enzyme, GerK1 , has been characterized from the dihydrochalcomycin producer, Streptomyces sp. KCTC 0041BP. oup.comresearchgate.netnih.govresearchgate.net In vitro studies with GerK1 have demonstrated its specific reductive activity on the 4-keto carbon of dTDP-4-keto-6-deoxy-D-allose, leading to the formation of dTDP-6-deoxy-β-D-allose. oup.comresearchgate.netnih.gov This reaction requires the prior action of the 3-epimerase, GerF. oup.comresearchgate.netnih.gov GerK1 exhibits high similarity to other known dTDP-4-keto-6-deoxyhexose reductases such as ChmD from the chalcomycin pathway and MydI from the mycinamicin pathway. researchgate.net

Table 2: Nucleoside Diphosphate Deoxyhexose 4-Ketoreductases in this compound Biosynthesis

| Enzyme | Gene | Organism | Macrolide Product | Cofactor | Function |

|---|---|---|---|---|---|

| TylD | tylD |

Streptomyces fradiae | Tylosin | NADPH | Reduction of C-4 keto group |

| GerK1 | gerK1 |

Streptomyces sp. KCTC 0041BP | Dihydrochalcomycin | NADH | Reduction of C-4 keto group |

Sequential O-Methyltransferases in this compound Formation (e.g., TylE, TylF, MycF)

After the formation of 6-deoxy-D-allose and its attachment to the macrolactone core, the final steps in this compound biosynthesis involve two sequential O-methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. These enzymes exhibit high substrate and regiospecificity.

In the biosynthesis of mycinamicin, MycE first methylates the 2''-hydroxyl group of the 6-deoxyallose moiety on mycinamicin VI to form javose, resulting in mycinamicin III. nih.govsdu.edu.cnumich.edu Subsequently, MycF catalyzes the methylation of the 3''-hydroxyl group of javose on mycinamicin III to produce the final this compound sugar in mycinamicin IV. nih.govsdu.edu.cnumich.edu These two methyltransferases show low sequence identity, suggesting they evolved from different ancestors. umich.edu Structural studies of MycF have revealed that SAM binding induces a conformational change that creates the binding site for the substrate, and a metal ion is crucial for positioning the substrate for catalysis. nih.govosti.gov

A similar sequential methylation occurs in tylosin biosynthesis, catalyzed by TylE and TylF . nih.govacs.orgacs.org TylE acts as the 2'''-O-methyltransferase, and TylF is the 3'''-O-methyltransferase. le.ac.uknih.govacs.org Studies have shown that while the preferred pathway involves 2'''-O-methylation followed by 3'''-O-methylation, these enzymes can exhibit some substrate promiscuity. nih.govacs.org

Table 3: Sequential O-Methyltransferases in this compound Formation

| Enzyme | Gene | Organism | Macrolide Product | Substrate | Product | Methylation Position |

|---|---|---|---|---|---|---|

| TylE | tylE |

Streptomyces fradiae | Tylosin | Demethylmacrocin (B1240048) | Macrocin (B1239957) | C-2''' |

| TylF | tylF |

Streptomyces fradiae | Tylosin | Macrocin | Tylosin | C-3''' |

| MycE | mycE |

Micromonospora griseorubida | Mycinamicin | Mycinamicin VI | Mycinamicin III | C-2'' |

| MycF | mycF |

Micromonospora griseorubida | Mycinamicin | Mycinamicin III | Mycinamicin IV | C-3'' |

Glycosyltransferases Facilitating this compound Attachment to Aglycones (e.g., TylN, ChmN)

The attachment of the deoxysugar precursor to the macrolactone aglycone is a critical step mediated by glycosyltransferases. These enzymes transfer the activated sugar, typically a nucleoside diphosphate-sugar, to a specific hydroxyl group on the aglycone.

In the tylosin biosynthetic pathway, TylN is the glycosyltransferase responsible for attaching 6-deoxy-D-allose to the C-23 hydroxyl group of the tylactone (B1246279) aglycone. le.ac.uknih.govmicrobiologyresearch.orgresearchgate.net Disruption of the tylN gene in S. fradiae results in the accumulation of demycinosyl-tylosin, confirming its role as the deoxyallosyl transferase. nih.govresearchgate.net Similarly, ChmN is the putative glycosyltransferase in the chalcomycin biosynthetic pathway, responsible for attaching 6-deoxy-D-allose to the chalcomycin aglycone. asm.orgsecondarymetabolites.orgnih.gov These glycosyltransferases belong to a subgroup of enzymes characterized by a conserved sequence motif. researchgate.net

Table 4: Glycosyltransferases in this compound Biosynthesis

| Enzyme | Gene | Organism | Macrolide Product | Function |

|---|---|---|---|---|

| TylN | tylN |

Streptomyces fradiae | Tylosin | Attaches 6-deoxy-D-allose to tylactone |

| ChmN | chmN |

Streptomyces bikiniensis | Chalcomycin | Attaches 6-deoxy-D-allose to chalcolactone |

Role of Cytochrome P450 Enzymes in Post-Glycosylation Tailoring of this compound-Containing Scaffolds (e.g., MycG, MycCI)

Following the glycosylation of the macrolactone with the this compound precursor, further structural diversification is often achieved through the action of cytochrome P450 monooxygenases. These enzymes catalyze a variety of oxidative reactions, such as hydroxylation and epoxidation, which are often crucial for the final biological activity of the antibiotic.

In the mycinamicin biosynthetic pathway, two key cytochrome P450 enzymes, MycG and MycCI , are involved in post-glycosylation tailoring. ebi.ac.ukresearchgate.netsdu.edu.cnresearchgate.net MycCI acts as a C-21 methyl hydroxylase on mycinamicin VIII, an early intermediate in the pathway. ebi.ac.ukresearchgate.netsdu.edu.cn The activity of MycCI is dependent on the native ferredoxin, MycCII. ebi.ac.uksdu.edu.cn

MycG is a multifunctional P450 enzyme that catalyzes both hydroxylation at C-14 and subsequent epoxidation at C-12/C-13 of the mycinamicin macrolactone ring. sdu.edu.cnnih.govoup.comproteopedia.org Importantly, the catalytic efficiency of MycG is highly dependent on the presence of the fully formed this compound sugar. ebi.ac.uksdu.edu.cnproteopedia.org The dimethylation of the 6-deoxyallose to this compound is required for effective conversion by MycG. ebi.ac.uksdu.edu.cnproteopedia.org Structural studies have shown that the two methoxy (B1213986) groups of this compound act as recognition elements, mediating the initial binding of the substrate to the enzyme. nih.govmdpi.com

Table 5: Cytochrome P450 Enzymes in Post-Glycosylation Tailoring

| Enzyme | Gene | Organism | Macrolide Product | Function | Substrate Requirement |

|---|---|---|---|---|---|

| MycG | mycG |

Micromonospora griseorubida | Mycinamicin | C-14 hydroxylation and C-12/13 epoxidation | This compound-containing macrolide (e.g., Mycinamicin IV) |

| MycCI | mycCI |

Micromonospora griseorubida | Mycinamicin | C-21 methyl hydroxylation | Mycinamicin VIII |

Molecular and Structural Mechanistic Studies of Mycinose Biosynthetic Enzymes

Biochemical Characterization of Mycinose-Related Enzymes

Biochemical studies provide insights into the functional properties of this compound biosynthetic enzymes, including their reaction rates, substrate preferences, and the conditions under which they are most active.

Enzyme Kinetics and Catalytic Efficiency of this compound Biosynthetic Enzymes

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions, providing quantitative measures of enzyme activity. jackwestin.comlibretexts.org Catalytic efficiency reflects how effectively an enzyme converts substrate to product. libretexts.org

Studies on enzymes in the mycinamicin biosynthetic pathway, which includes this compound, have provided kinetic parameters for key enzymes like the cytochrome P450 enzymes MycCI and MycG. MycCI is responsible for the C21 methyl hydroxylation of mycinamicin VIII. nih.govsdu.edu.cnnih.gov Its steady-state kinetic parameters with purified synthetic M-VIII as substrate were determined. nih.gov When partnered with spinach ferredoxin, MycCI showed a Km of 34.5 ± 5.5 µM and a kcat of 71.7 ± 3.2 min−1 for the hydroxylation step. nih.gov Coupling with MycCII-NH, the native ferredoxin, improved catalytic efficiency, resulting in a decreased Km of 5.8 ± 0.7 µM and an improved kcat of 104.1 ± 1.8 min−1. nih.govsdu.edu.cn This suggests that MycCII enhances both substrate binding and electron transfer efficiency. nih.govsdu.edu.cn

MycG is a multifunctional P450 enzyme that catalyzes sequential hydroxylation and epoxidation reactions in the later stages of mycinamicin biosynthesis, acting on substrates like mycinamicin IV and V. nih.govsdu.edu.cnnih.govmdpi.com Efficient catalysis by MycG requires the presence of this compound in the substrate. nih.govsdu.edu.cn Kinetic studies for the conversion of M-V to M-II by MycG determined a Km of 16.2 ± 3.1 µM and a kcat of 415.7 ± 22.9 min−1. nih.govsdu.edu.cn Analyzing kinetics with M-IV was more complex due to multiple reactions occurring simultaneously. nih.gov

Another enzyme involved in this compound biosynthesis is GerK1 from Streptomyces sp. KCTC 0041BP, a dTDP-4-keto-6-deoxyglucose reductase. nih.gov This enzyme exhibits a specific reductive effect on the 4-keto carbon of dTDP-4-keto-6-deoxy-D-allose. nih.gov

Here is a table summarizing some kinetic data for MycCI and MycG:

| Enzyme | Substrate | Partner Protein | Km (µM) | kcat (min-1) |

| MycCI | Mycinamicin VIII | Spinach Ferredoxin | 34.5 ± 5.5 | 71.7 ± 3.2 |

| MycCI | Mycinamicin VIII | MycCII-NH | 5.8 ± 0.7 | 104.1 ± 1.8 |

| MycG | Mycinamicin V (to M-II) | Not specified in source | 16.2 ± 3.1 | 415.7 ± 22.9 |

Substrate Specificity and Catalytic Promiscuity Profiling in this compound Pathways

Substrate specificity refers to the ability of an enzyme to bind to and catalyze a reaction with a particular substrate or a range of substrates. Catalytic promiscuity is the ability of an enzyme to catalyze different types of reactions or act on a wider range of substrates than its primary physiological one. researchgate.netnih.govresearchgate.net

In the mycinamicin pathway, the O-methylation of the 6′-deoxyallose substituent occurs sequentially to form this compound. nih.govosti.gov MycE catalyzes the 2′-O-methylation of 6′-deoxyallose, while MycF methylates javose (2′-O-methyl-6′-deoxyallose) at the 3′-position to generate this compound. nih.gov MycE and MycF are highly selective for their respective substrates, despite catalyzing similar reactions. nih.gov MycF specifically transfers a methyl group to the 3′ hydroxyl of a sugar already bearing a 2′ methoxy (B1213986) group. nih.gov

The P450 enzyme MycG exhibits multifunctional activity, catalyzing both hydroxylation and epoxidation reactions. nih.govsdu.edu.cnnih.gov Its function is dependent on the presence of both desosamine (B1220255) and this compound in the substrate. nih.govsdu.edu.cn The two methoxy groups of this compound act as sensors that mediate initial recognition and help discriminate between closely related substrates in the post-polyketide oxidative tailoring of mycinamicin metabolites. nih.govresearchgate.net While MycG acts on mycinamicin IV and V, it shows low conversion of mycinamicin III (which contains javose instead of this compound) to mycinamicin IX, and cannot hydroxylate mycinamicin I. researchgate.net This highlights the importance of the this compound moiety for efficient MycG activity.

MycCI, another P450 in the pathway, has shown appreciable activity on several 16-membered ring macrolactones, independent of their glycosylation state, suggesting a broader substrate tolerance compared to related biosynthetic P450s like TylHI from the tylosin (B1662201) pathway. nih.gov

The biosynthesis of dTDP-6-deoxy-D-allose, a this compound intermediate, involves enzymes like GerK1, which specifically reduces the 4-keto carbon of dTDP-4-keto-6-deoxyglucose. nih.gov

Structural Biology of this compound Biosynthetic Enzymes

Structural biology techniques provide three-dimensional information about enzymes, which is essential for understanding their catalytic mechanisms and substrate interactions at an atomic level.

X-ray Crystallography for Three-Dimensional Structure Elucidation of Enzymes and Enzyme-Ligand Complexes

X-ray crystallography is a powerful technique for determining the atomic structure of proteins and their complexes with ligands, providing detailed insights into active sites and binding modes. nih.govmdpi.com

Crystal structures have been determined for MycF, the 3′-O-methyltransferase involved in this compound formation. nih.govosti.gov These structures, including the free enzyme and complexes with S-adenosyl homocysteine (SAH), substrate, product, and unnatural substrates, have shown that SAM binding induces significant ordering, creating the binding site for the natural substrate. nih.govosti.gov A bound metal ion positions the substrate for catalysis. nih.govosti.gov Structural analysis has also identified active site residues in MycF and its homologs that correlate with their 3′- or 4′-specificity, defining features that direct the regiochemistry of methyl transfer. nih.govosti.gov

X-ray crystallography has also been applied to study MycG, the multifunctional P450. Crystal structures of ligand-free MycG and its complexes with mycinamicin IV, V, and III have been determined. nih.govresearchgate.net These structures revealed an "this compound-in desosamine-out" substrate-binding mode where the this compound moiety is positioned near the heme. mdpi.comresearchgate.net Specifically, mycinamicin IV and V are shown bound orthogonal to the heme plane, with the this compound methoxy groups approaching the heme macrocycle. researchgate.netresearchgate.net This orientation, observed in crystal structures, suggests an initial recognition mode rather than a catalytically productive one, as the this compound methoxy groups prevent optimal positioning of the reactive centers (C-14 and C12-C13) near the heme iron. researchgate.netresearchgate.net

Crystal structures of MycCI bound to its native substrate, mycinamicin VIII, have also been reported, complementing kinetic and binding studies. nih.gov

Crystal structures provide a static view of enzymes, and the observed conformations may not always represent the catalytically active state in solution. acs.orgfrontiersin.org This limitation has prompted the use of complementary techniques like NMR and computational modeling. nih.govresearchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations and Dynamics of Enzyme-Substrate Interactions

NMR spectroscopy is a valuable tool for studying the solution conformations and dynamics of enzymes and their interactions with substrates, providing information that complements crystallographic data. acs.orgfrontiersin.orgnih.gov

NMR studies have been conducted on MycG to gain further insight into its interaction with substrates like mycinamicin IV in solution. nih.govacs.orgnih.govresearchgate.net Paramagnetic NMR relaxation measurements provided evidence for an orientation of mycinamicin IV in the MycG active site that is more compatible with the observed chemistry than the orientation seen in crystal structures. nih.govresearchgate.netresearchgate.net Residual dipolar couplings (RDCs) have been used as experimental restraints in molecular dynamics simulations to generate solution structural ensembles of mycinamicin IV-bound MycG. nih.govresearchgate.net These studies have helped characterize substrate-induced changes in the enzyme structure and provided insight into dynamic and electronic perturbations in MycG upon substrate binding. nih.govresearchgate.net Comparison of solution and crystallographic structures of MycG bound to mycinamicin IV suggests that the crystallographic orientation might represent an inhibitory binding mode, which could explain substrate inhibition observed at high concentrations. acs.orgnih.govresearchgate.net

NMR has also been used in the characterization of the stereochemistry of the product formed by GerK1, confirming its activity in the dTDP-6-deoxy-D-allose biosynthetic pathway. nih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound Recognition and Catalysis

Computational modeling, including molecular dynamics (MD) simulations, plays an increasingly important role in studying enzyme mechanisms, substrate recognition, and dynamics at an atomic level. hilarispublisher.commdpi.comsrce.hrrsc.org

Molecular modeling based on NMR data has been used to propose a substrate orientation for mycinamicin IV in the MycG active site that is catalytically relevant. nih.govresearchgate.net This model suggests that in solution, the substrate can penetrate the active site sufficiently to place the abstracted hydrogen atom within a catalytically relevant distance of the heme iron. nih.govresearchgate.net

Molecular dynamics simulations, often restrained by experimental data like RDCs from NMR, have been employed to generate ensembles of enzyme conformations in solution, providing a more dynamic picture than static crystal structures. nih.govresearchgate.net These simulations can help to understand how substrate binding affects enzyme dynamics and how conformational changes might be linked to catalysis. nih.gov

Computational studies, including molecular dynamics simulations, have also been used in conjunction with structural data to identify active site residues and understand the features that govern substrate specificity and regiochemistry in enzymes like MycF. nih.govosti.gov

Computational methods can also be used to study the binding of ligands and the dynamics of enzyme-substrate complexes, contributing to a deeper understanding of the molecular basis of this compound recognition and the catalytic steps performed by the related biosynthetic enzymes. nih.govresearchgate.net

Detailed Reaction Mechanisms and Catalytic Pathways

The formation of this compound involves a cascade of enzymatic reactions, starting from a common nucleotide-activated glucose precursor. These reactions are characterized by precise control over stereochemistry and regioselectivity, ensuring the correct assembly of the this compound moiety.

Epimerization and Reduction Mechanisms for this compound Precursor Formation

The biosynthesis of this compound begins with the formation of nucleotide-activated glucose, typically dTDP-D-glucose, from glucose-1-phosphate catalyzed by dTDP-D-glucose synthase (e.g., GerD or TylA1). This is followed by the action of a dTDP-D-glucose-4,6-dehydratase (e.g., GerE or TylA2), which forms the common intermediate dTDP-4-keto-6-deoxy-D-glucose. oup.com

A key intermediate in the this compound biosynthetic pathway is dTDP-6-deoxy-D-allose. oup.comwisc.edu Its formation from dTDP-4-keto-6-deoxy-D-glucose involves a 3-epimerization step catalyzed by a dTDP-4-keto-6-deoxyglucose 3-epimerase (e.g., GerF, TylJ, ChmJ, or MydH), followed by a C-4 ketoreduction step mediated by a 4-ketoreductase (e.g., GerK1, TylD, ChmD, or MydI). oup.comwisc.edunih.gov

Studies on ChmJ, a 3′-epimerase from Streptomyces bikiniensis involved in dTDP-6-deoxy-D-allose formation, have confirmed its function as a 3′-epimerase converting dTDP-4-keto-6-deoxyglucose to dTDP-4-keto-6-deoxyallose. wisc.edu Structural studies of ChmJ complexed with dTDP-quinovose revealed that it belongs to the "cupin" superfamily, with active site residues like His 60 and Tyr 130 playing crucial roles. wisc.edu The orientation of Tyr 130 is suggested to influence whether an enzyme in this superfamily functions as a mono- or diepimerase. wisc.edu

The subsequent reduction of the C-4 carbonyl group of dTDP-4-keto-6-deoxyglucose is catalyzed by a ketoreductase like GerK1, utilizing NADH as a cofactor. oup.comresearchgate.net This enzyme stereospecifically transfers a proton from NADH to the C4 of the substrate, yielding a hydroxyl group at this position and resulting in the production of dTDP-6-deoxy-D-allose. oup.comresearchgate.net

Stereochemical Control and Regioselectivity in Enzymatic Methylation Steps

This compound is characterized by two methyl groups, one at the C-3 carbon and another at the C-3 hydroxyl group. These methylation steps occur after the formation of the deoxysugar precursor and its attachment to the macrolactone aglycone.

The O-methylation of the two hydroxyl groups on the 6-deoxyallose sugar occurs after glycosyltransfer and is catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases. nih.govnih.gov In the tylosin biosynthetic pathway, TylE and TylF catalyze these methylations. nih.gov TylE catalyzes the C2‴-O-methylation of the 6-deoxy-D-allose attached to demethylmacrocin (B1240048) or demethyllactenocin, preceding the TylF-catalyzed C3‴-O-methylation of the resulting D-javose (C2‴-O-methylated 6-deoxy-D-allose) attached to macrocin (B1239957) or lactenocin. nih.gov This ordered methylation is crucial for the subsequent oxidative tailoring steps.

Mycinamicin biosynthesis involves similar methylation steps. MycE catalyzes the 2′-O-methylation of 6′-deoxyallose on mycinamicin VI to form the javose of mycinamicin III. nih.gov Subsequently, MycF catalyzes the 3′-O-methylation of this javose to produce the this compound found in mycinamicin IV. nih.gov Although MycE and MycF catalyze similar reactions, they exhibit high selectivity for their respective substrates. nih.gov MycE specifically methylates the 2′ hydroxyl, while MycF methylates the 3′ hydroxyl of a sugar already methylated at the 2′ position. nih.gov These enzymes belong to different branches of the Class I methyltransferase family. nih.gov

Enzymatic methylation, particularly by O-methyltransferases (OMTs), is known for its high regioselectivity under mild conditions. uni-greifswald.demdpi.com While many OMTs prefer meta-methylation, enzyme engineering has been explored to alter regioselectivity and achieve desired methylation patterns. uni-greifswald.demdpi.com The substrate specificity and regioselectivity of OMTs are influenced by their protein structure and active site residues. nih.govuni-greifswald.de

Glycosyltransfer Mechanisms and Anomeric Stereoselectivity in this compound Conjugation

Glycosyltransferases (GTs) are responsible for attaching activated sugar donors, such as nucleotide-activated this compound precursors, to acceptor molecules like macrolactone aglycones. This process involves the formation of a glycosidic bond, and the stereochemistry of this bond (α or β anomer) is precisely controlled by the GT.

TDP-sugars, including the precursors to this compound, are frequently modified and then transferred to natural product scaffolds by glycosyltransferases. nih.gov The phosphonucleotidyl moiety of the sugar donor serves as both a recognition element for biosynthetic enzymes and a good leaving group during the glycosyltransfer reaction. nih.gov

Glycosyltransferases can be classified based on whether they retain or invert the anomeric stereochemistry of the sugar donor during the transfer. Retaining GTs maintain the original stereochemistry, while inverting GTs invert it. The mechanism of glycosidic bond formation by GTs is a subject of ongoing research. While SN1-type mechanisms involving oxocarbenium ion intermediates have been proposed, SN2-type or double-displacement mechanisms are also considered, particularly for retaining GTs. nih.govnih.govmdpi.comresearchgate.net

Achieving high anomeric stereoselectivity in glycosylation reactions is crucial for the synthesis of defined glycoconjugates. nih.govmdpi.comdokumen.pub Enzymatic glycosyltransfer offers advantages in this regard due to the precise active site environment controlling the approach of the acceptor and the sugar donor.

Oxidative Tailoring Mechanisms Mediated by this compound-Associated P450 Monooxygenases

Following glycosylation and methylation, the macrolactone ring of mycinamicin undergoes oxidative tailoring catalyzed by cytochrome P450 monooxygenases. This compound plays a significant role in these late-stage modifications, particularly in substrate recognition by the P450 enzyme MycG. nih.govnih.govresearchgate.netresearchgate.net

MycG is a multifunctional P450 monooxygenase in the mycinamicin biosynthetic gene cluster that catalyzes sequential hydroxylation and epoxidation reactions on the macrolactone ring. nih.govresearchgate.netnih.gov Specifically, MycG catalyzes hydroxylation at C-14 and epoxidation at C-12/13 of mycinamicin IV to produce mycinamicin II. researchgate.netresearchgate.net This reaction sequence requires the prior dimethylation of the deoxysugar residue, meaning the presence of this compound is necessary for efficient conversion by MycG. nih.gov

The two methoxy groups of the this compound sugar attached to the macrolactone ring act as sensors that mediate the initial recognition and discrimination between closely related substrates by MycG. nih.govnih.govresearchgate.net Structural studies of MycG in complex with native metabolites like mycinamicin IV and V have provided insights into substrate binding. nih.govresearchgate.net Molecular modeling and paramagnetic NMR relaxation measurements suggest that the substrate penetrates the active site, positioning the abstracted hydrogen atom near the heme iron. nih.govnih.gov

The spacious active site of MycG is notable and is reminiscent of some human P450 enzymes involved in xenobiotic metabolism with complex substrate binding patterns. researchgate.net The this compound sugar makes specific contacts within the active site, influencing the orientation of the macrolactone for the subsequent oxidation reactions. researchgate.netresearchgate.net Premature epoxidation by MycG before hydroxylation can abolish further oxidation, highlighting the importance of the ordered reaction sequence. researchgate.netresearchgate.net

P450 enzymes like MycG are versatile biocatalysts involved in various oxidative processes, including hydroxylation, epoxidation, and cyclization, and are widely utilized in natural product biosynthesis. researchgate.net The regioselectivity and stereoselectivity of these reactions are influenced by the enzyme's structure and substrate interactions. mdpi.comnih.gov

Table 1: this compound Biosynthesis Enzymes and Proposed Functions

| Enzyme | Proposed Function | Associated Pathway(s) |

| GerD/TylA1 | dTDP-D-glucose synthase | Dihydrochalcomycin, Tylosin |

| GerE/TylA2 | dTDP-D-glucose-4,6-dehydratase | Dihydrochalcomycin, Tylosin |

| GerF/TylJ/ChmJ/MydH | dTDP-4-keto-6-deoxyglucose 3-epimerase | Dihydrochalcomycin, Tylosin, Chalcomycin (B1236996), Mycinamicin |

| GerK1/TylD/ChmD/MydI | dTDP-4-keto-6-deoxyhexose reductase | Dihydrochalcomycin, Tylosin, Chalcomycin, Mycinamicin |

| MycE/TylE | 2′-O-methyltransferase (on 6-deoxyallose) | Mycinamicin, Tylosin |

| MycF/TylF | 3′-O-methyltransferase (on javose) | Mycinamicin, Tylosin |

| MycG | C-14 Hydroxylase and C12-C13 Epoxidase (on macrolactone) | Mycinamicin |

Table 2: Mycinamicin Tailoring Steps Catalyzed by MycG

| Substrate | Reaction Type | Product | Requirement for MycG Activity |

| Mycinamicin IV | Hydroxylation | Mycinamicin V | Presence of this compound |

| Mycinamicin V | Epoxidation | Mycinamicin II | Presence of this compound |

Chemical Synthesis and Derivatization Strategies for Mycinose

Total Chemical Synthesis of Mycinose and its Analogs

Development of Novel Synthetic Routes and Methodologies

Several synthetic routes have been developed for the preparation of this compound. One early synthesis of this compound (6-deoxy-2,3-di-O-methyl-D-allose) was reported using sodium hydride for alkylation of carbohydrates. rsc.orgscilit.com A new and convenient synthesis of this compound (6-deoxy-2,3-di-O-methyl-β-D-allopyranose) has also been described. rsc.org Another facile synthesis of this compound from commercially available 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose has been developed. ingentaconnect.comresearchgate.net

The total synthesis of macrolide antibiotics containing this compound, such as mycinamicin IV and aldgamycin N, has been achieved through multi-step chemical sequences. nih.govorganicchemistry.eunih.gov These syntheses often involve the de novo synthesis of the this compound sugar moiety before its coupling to the macrolactone core. nih.govorganicchemistry.eunih.gov Challenges in these total syntheses can include achieving stereoselectivity in key steps and the final glycosylation phase. nih.govorganicchemistry.eunih.gov

Stereoselective Approaches in this compound Total Synthesis

Stereoselectivity is a critical aspect of this compound synthesis due to the presence of multiple chiral centers. Approaches to achieve stereocontrol in glycosylation reactions involving this compound have been explored. For instance, the combinational use of Cp2ZrCl2-AgClO4 has been applied to highly β-selective glycosidation of D-mycinose with various alcohols. titech.ac.jpacs.orgdiva-portal.org This highlights the importance of selecting appropriate reagents and reaction conditions to control the stereochemical outcome of glycosidic bond formation.

Chemoenzymatic Synthesis of this compound and this compound-Containing Molecules

Chemoenzymatic approaches combine the power of chemical synthesis with the specificity of enzymatic transformations, offering alternative routes to this compound and its derivatives.

Integration of Enzymatic Steps with Chemical Synthesis for this compound Production

While the biosynthesis of this compound involves specific enzymes like methyltransferases MycF and MycE osti.govnih.govnih.govresearchgate.netresearchgate.net, chemoenzymatic synthesis can involve using enzymes for specific steps within a larger synthetic route. Enzymes can catalyze reactions with high regio- and stereospecificity under mild conditions, complementing chemical transformations. The biosynthesis of this compound in Micromonospora griseorubida involves the stepwise methylation of 6-deoxyallose, catalyzed by the methyltransferases MycE and MycF. osti.govnih.govnih.govresearchgate.netresearchgate.net MycE catalyzes the 2'-O-methylation, and MycF catalyzes the 3'-O-methylation. osti.govnih.govnih.gov Understanding the structural basis of these enzymes' specificity has facilitated bioengineering approaches for chemoenzymatic synthesis. osti.govnih.govnih.gov

Hybrid Approaches for Production of this compound Derivatives

Hybrid approaches often involve introducing genes encoding sugar biosynthetic enzymes into host organisms to produce modified natural products or novel compounds. For example, introducing the D-mycinose biosynthetic genes from Micromonospora griseorubida into Micromonospora rosaria has led to the production of mycinosyl rosamicin derivatives. researchgate.netdntb.gov.ua This demonstrates the utility of genetic engineering and hybrid biosynthesis for generating this compound-containing molecules that may not be produced by the native host.

Synthetic Modifications of the this compound Moiety in Complex Natural Products

Design and Synthesis of this compound Analogs for Probing Biological Recognition

Synthetic efforts towards this compound and its analogs have explored various routes. One approach involves the total synthesis of this compound starting from readily available carbohydrates like 1,2:5,6-Di-O-Isopropylidene-α-D-glucofuranose. ingentaconnect.com Other synthetic strategies have employed sequences involving bromination, methylation, alkene reduction, and debromination to construct the this compound core. organicchemistry.eu These synthetic methods provide the foundation for accessing this compound itself and for introducing variations to create analogs.

Analogs can be designed by modifying the this compound structure at different hydroxyl positions or by altering the stereochemistry. Furthermore, this compound can be attached to different aglycone scaffolds, either through chemical synthesis or increasingly, through engineered biosynthesis. researchgate.netresearchgate.net Studies involving the introduction of this compound biosynthetic genes into host organisms have successfully generated novel mycinosyl derivatives, such as mycinosyl rosamicin derivatives. researchgate.netresearchgate.net This highlights the utility of biosynthetic engineering in creating analogs that might be challenging to synthesize purely chemically.

The design of this compound analogs for probing biological recognition often involves systematic structural changes to identify which parts of the sugar are essential for binding to a specific target. This can involve altering methylation patterns, hydroxyl group positions, or the linkage to the aglycone. The resulting analogs are then evaluated in biological assays to correlate structural features with activity or binding affinity.

Chemical Derivatization for Elucidating Structure-Function Relationships

Chemical derivatization is a powerful technique used to selectively modify specific functional groups on a molecule to study how these changes influence its properties and interactions. For this compound and this compound-containing macrolides, chemical derivatization is instrumental in elucidating structure-function relationships. mdpi.comwikipedia.orgjfda-online.com

Derivatization strategies for this compound often target its hydroxyl groups, which can be selectively modified using various reagents. For instance, selective bromoacetylation of the hydroxyl group on the this compound moiety within desmycosin has been reported. nih.gov This type of selective modification allows for the introduction of new functional handles that can be used for further conjugation or to alter the electronic and steric properties of the sugar.

Detailed research findings from derivatization studies have shown that modifications to the this compound sugar can lead to significant changes in the biological profile of macrolides. For example, studies on tylosin (B1662201) derivatives demonstrated that the presence and specific configuration of the this compound sugar influenced antibacterial activity against different bacterial strains. researchmap.jp This type of data, often presented in tables correlating chemical structure with biological activity (e.g., minimum inhibitory concentration values), is crucial for establishing structure-activity relationships.

Chemical derivatization also enables the attachment of reporter groups, affinity labels, or other probes to the this compound moiety, facilitating studies on its interaction with biological macromolecules. This can involve conjugating fluorescent tags, biotin, or other molecules to this compound derivatives to track their localization or quantify their binding to targets.

Biotechnological Production and Engineering of Mycinose and Its Derivatives

Metabolic Engineering for Enhanced Mycinose Production in Microbial Hosts

Metabolic engineering strategies are employed to optimize the cellular machinery of microbial hosts, such as Streptomyces, to increase the yield of this compound or this compound-containing macrolides. This involves modifying metabolic pathways to channel more precursors towards this compound biosynthesis and enhancing the efficiency of the enzymes involved.

Rational Design for Overexpression of this compound Biosynthetic Genes

Rational design for overexpression of this compound biosynthetic genes involves identifying the genes responsible for this compound synthesis within a microbial host and increasing their expression levels. In Streptomyces fradiae, the producer of tylosin (B1662201) which contains this compound, a cluster of genes is involved in this compound biosynthesis. semanticscholar.orgcore.ac.uk Overexpression of specific genes within this cluster can lead to increased production of this compound or this compound-containing intermediates. For instance, studies on the tylosin biosynthetic gene cluster in S. fradiae have identified genes involved in this compound biosynthesis, and manipulating their expression, such as through the introduction of additional gene copies under strong promoters, has been explored to enhance tylosin yields. semanticscholar.orgcore.ac.uk

Pathway Optimization and Metabolic Flux Redirection for Increased Yields

Pathway optimization and metabolic flux redirection aim to improve the flow of metabolites through the this compound biosynthetic pathway and minimize the diversion of precursors into competing pathways. Metabolic flux analysis (MFA) is a tool used to understand and quantify the flow of carbon through metabolic networks. jmb.or.krmdpi.com By analyzing the metabolic fluxes in wild-type and engineered strains, bottlenecks in the this compound biosynthetic pathway can be identified. mdpi.com Strategies such as overexpressing rate-limiting enzymes, downregulating competing pathways, or introducing alternative pathways can then be implemented to redirect metabolic flux towards this compound production. For example, studies in Streptomyces have investigated optimizing culture conditions and precursor supply to enhance the production of macrolides containing this compound. jmb.or.kr While specific detailed data on metabolic flux redirection solely for this compound production is less commonly isolated from the broader macrolide biosynthesis context, the principles of MFA and pathway optimization are directly applicable to improving the yield of this sugar moiety.

Synthetic Biology Applications for Novel this compound-Containing Scaffolds

Synthetic biology provides powerful tools to engineer microorganisms for the production of novel compounds. In the context of this compound, synthetic biology is used to create new macrolide structures by manipulating the genes responsible for this compound biosynthesis and attachment, or by combining this compound biosynthetic pathways with other genetic elements. nih.govnih.govamazon.com

Gene Cluster Engineering and Heterologous Expression of this compound Pathways

Gene cluster engineering involves modifying or assembling gene clusters responsible for natural product biosynthesis. rsc.org Heterologous expression refers to transferring a gene cluster from its native host to a different, often more genetically tractable, host organism, such as Escherichia coli or other Streptomyces species. nih.govmdpi.comfrontiersin.org The this compound biosynthetic gene cluster has been identified in several Streptomyces species, including S. fradiae and Micromonospora griseorubida. acs.orgoup.com Transferring these gene clusters, or parts of them, into engineered hosts allows for the production of this compound or this compound-containing compounds outside of their native producers. This approach facilitates the study of the biosynthetic pathway and enables the generation of novel macrolides by combining this compound biosynthesis with different macrolactone scaffolds. For instance, the introduction of this compound biosynthetic genes from M. griseorubida into Micromonospora rosaria has resulted in the production of new mycinosyl rosamicin derivatives. jmb.or.kroup.com

Directed Evolution and Enzyme Engineering for Modified this compound Biosynthesis

Directed evolution and enzyme engineering are techniques used to modify the properties of specific enzymes involved in this compound biosynthesis. illinois.edunih.govbiorxiv.org Directed evolution mimics natural selection in a laboratory setting to evolve enzymes with desired characteristics, such as altered substrate specificity or improved catalytic efficiency. illinois.edu Enzyme engineering involves rational design or semi-rational approaches to introduce specific mutations into an enzyme's gene to alter its function. nih.gov These techniques can be applied to enzymes in the this compound biosynthetic pathway, such as methyltransferases (e.g., TylE and TylF in tylosin biosynthesis) responsible for the methylation of the this compound sugar. acs.orgdntb.gov.ua Modifying these enzymes can lead to the production of this compound derivatives with different methylation patterns or the acceptance of novel substrates, expanding the diversity of this compound-containing compounds. Studies have shown that enzymes like TylE and TylF exhibit substrate promiscuity, suggesting their potential for engineering novel glycosylated macrolide derivatives. acs.org

Combinatorial Biosynthesis Approaches Utilizing this compound Units

Combinatorial biosynthesis involves mixing and matching genes or gene clusters from different biosynthetic pathways to create hybrid molecules. pnas.org By utilizing the this compound biosynthetic pathway in combination with pathways for producing different macrolactone aglycones or other sugar moieties, novel macrolide antibiotics containing this compound can be generated. This approach leverages the modularity of polyketide synthases (PKSs) and deoxysugar biosynthetic pathways found in Streptomyces. pnas.org For example, the desosamine (B1220255) sugar cassette from the pikromycin (B1677795) biosynthetic pathway has been combined with dihydrochalcomycin biosynthetic genes in Streptomyces sp. KCTC 0041BP, demonstrating the potential for generating macrolides with altered sugar compositions, including those that could potentially incorporate modified this compound units or this compound in new structural contexts. nih.gov The this compound sugar of mycinamicin has been identified as a key element in combinatorial biosynthesis efforts aimed at generating molecular diversity in macrolide antibiotics. dntb.gov.uadp.tech

Biotransformation Strategies for this compound and this compound-Containing Compound Modification

Biotransformation, utilizing microorganisms or their enzymes as biocatalysts, represents a powerful approach for the targeted modification of existing chemical scaffolds, including those containing this compound researchgate.netjmb.or.krresearchgate.netresearchgate.net. This method offers advantages over traditional chemical synthesis due to its specificity, mild reaction conditions, and reduced environmental impact researchgate.netslideshare.netbiologyease.comsymeres.com. Biotransformation can involve various enzymatic reactions such as oxidation, reduction, hydroxylation, glycosylation, and isomerization researchgate.netslideshare.net.

This compound is a deoxysugar found in several macrolide antibiotics, including mycinamicin and dihydrochalcomycin researchgate.netkoreascience.krsdu.edu.cnsemanticscholar.org. Its presence and modification can significantly influence the biological activity of these compounds researchgate.netnih.gov.

Microbial Biotransformation of this compound-Containing Compounds

Microbial biotransformation has been successfully applied to modify macrolide antibiotics containing this compound. For instance, genetically engineered strains of Micromonospora rosaria, a bacterium that produces the macrolide antibiotic rosamicin (which contains desosamine but not this compound at the C-5 position), have been created by introducing this compound biosynthesis genes from Micromonospora griseorubida researchgate.netjmb.or.kroup.com. This genetic modification enabled the production of new mycinosyl rosamicin derivatives researchgate.netoup.com. One such derivative identified was 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin (IZI), which had previously been synthesized using a bioconversion technique researchgate.netoup.com. This demonstrates the potential of engineered biosynthesis for producing "unnatural" natural mycinosyl compounds researchgate.netoup.com.

Another example involves the biotransformation of rosamicin using a recombinant Streptomyces venezuelae strain. This process yielded 10,11-dihydrorosamicin, a reduced macrolide researchgate.netjmb.or.krresearchgate.net. Spectroscopic elucidation confirmed its chemical structure, and this analog showed enhanced antibacterial activity against certain strains compared to the parent compound researchgate.netjmb.or.krresearchgate.net. This highlights how microbial biocatalysis can expand the diversity of antibiotic entities researchgate.netresearchgate.net.

The introduction of this compound biosynthesis-related genes along with the mycG gene (encoding a cytochrome P450 monooxygenase) into Micromonospora rosaria has also enabled the fermentative production of hydroxylated and epoxidized forms of IZI nih.gov. The MycG enzyme is known to catalyze late-stage hydroxylation and epoxidation during mycinamicin biosynthesis, with the this compound sugar acting as a key recognition element for binding to MycG sdu.edu.cnnih.gov. Interestingly, while MycG catalyzes sequential oxidation steps in mycinamicin biosynthesis, it performed only single reactions in the IZI context nih.gov.

Data on the production of mycinosyl rosamicin derivatives by engineered M. rosaria is summarized below:

| Strain | Introduced Genes | Detected Compounds | Notes | Reference |

| Micromonospora rosaria IFO13697 | mycCI, mycCII, mycD, mycE, mycF, mydH, mydI (from M. griseorubida) | IZI, IZII | IZI is 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin. | researchgate.netoup.com |

| Micromonospora rosaria + this compound biosynthesis genes + mycG | This compound biosynthesis genes, mycG | 22-hydroxylated IZI, 12,13-epoxidized IZI | MycG catalyzed single reactions on IZI. | nih.gov |

Enzymatic Modification Strategies

Enzymes play a crucial role in the biosynthesis and modification of this compound and this compound-containing compounds sdu.edu.cnnih.gov. The this compound sugar is synthesized through a series of enzymatic steps, including methylation and epimerization researchgate.netsemanticscholar.org.

Studies on mycinamicin biosynthesis have characterized enzymes involved in the modification of the macrolactone core, where this compound is attached sdu.edu.cnnih.gov. For example, the cytochrome P450 monooxygenase MycG catalyzes hydroxylation and epoxidation reactions on mycinamicin intermediates sdu.edu.cnnih.gov. The this compound sugar influences the binding of substrates to MycG nih.gov.

Enzymatic reactions are also key in the biosynthesis of unusual deoxysugars like dTDP-6-deoxy-β-D-allose, an intermediate in the this compound biosynthetic pathway of several macrolide antibiotics semanticscholar.org. Enzymes such as dTDP-4-keto-6-deoxyglucose reductase (GerK1) and dTDP-4-keto-6-deoxyglucose 3-epimerase (GerF) are involved in this process semanticscholar.org. Combining these enzymes has been shown to be an efficient tool for the large-scale biosynthesis of intermediate sugars semanticscholar.org.

Research findings related to specific enzymes in this compound or this compound-containing compound modification include:

| Enzyme | Source Organism | Catalyzed Reaction(s) | Relevant Compound(s) | Reference |

| MycG | Micromonospora griseorubida | C-14 hydroxylation, C-12/13 epoxidation (in mycinamicin biosynthesis); C-22 hydroxylation, C-12/13 epoxidation (on IZI) | Mycinamicin intermediates, IZI | sdu.edu.cnnih.gov |

| GerK1 | Streptomyces sp. KCTC 0041BP | dTDP-4-keto-6-deoxyglucose reduction | dTDP-6-deoxy-D-allose (intermediate) | semanticscholar.org |

| GerF | Streptomyces sp. KCTC 0041BP | dTDP-4-keto-6-deoxyglucose 3-epimerization | dTDP-6-deoxy-D-allose (intermediate) | semanticscholar.org |

These biotransformation strategies, both microbial and enzymatic, offer promising avenues for diversifying the structures of this compound-containing macrolide antibiotics and potentially generating compounds with altered or improved properties researchgate.netjmb.or.krresearchgate.netnih.gov.

Advanced Analytical Methodologies in Mycinose Research

High-Resolution Spectroscopic Techniques for Mycinose and Intermediate Characterization

Spectroscopic methods provide invaluable insights into the molecular structure, dynamics, and interactions of this compound and related molecules. High-resolution techniques offer detailed information necessary for definitive identification and structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation and conformational analysis of organic molecules like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information on the connectivity of atoms and their spatial arrangement. hyphadiscovery.comnih.govnd.edu

In the context of this compound research, NMR spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HSQC, HMBC, and NOESY), is used to:

Assign resonances: Correlate specific signals in the NMR spectrum to individual nuclei within the this compound molecule. This is achieved by analyzing chemical shifts, coupling constants, and through-space or through-bond correlations observed in 2D NMR experiments. hyphadiscovery.comresearchgate.netjst.go.jp

Determine connectivity: Establish the order in which atoms are linked, confirming the sugar ring structure and the position of substituents like methyl groups. hyphadiscovery.comresearchgate.net

Elucidate stereochemistry: Determine the relative orientation of substituents around chiral centers, which is critical for defining the specific isomeric form of this compound. NOESY experiments, which detect through-space correlations, are particularly useful for this purpose. hyphadiscovery.com

Analyze conformation: Gain insights into the preferred three-dimensional shape of the this compound molecule, both in isolation and potentially when bound to other molecules like the macrolactone core of antibiotics. hyphadiscovery.com

For instance, NMR analysis was crucial in determining the stereochemistry of dTDP-6-deoxy-D-allose, an intermediate in the this compound biosynthetic pathway. semanticscholar.org Also, ¹H and ¹³C NMR spectra have been used to elucidate the structure of swalpamycin, a macrolide antibiotic containing a this compound unit, by comparing its spectral data to that of mycinamicin IV. researchgate.net

Mass Spectrometry (MS) and Tandem MS for Identification of Pathway Intermediates and Products

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. acs.org Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, which provides structural information. acs.org

MS and MS/MS are indispensable tools in this compound research for:

Determifying molecular weight: Confirming the molecular mass of this compound and its precursors and derivatives. acs.org

Identifying pathway intermediates: Analyzing extracts from microbial cultures or enzymatic reactions to detect and identify compounds that are transiently formed during this compound biosynthesis. oup.comnih.gov Fragmentation patterns obtained from MS/MS can help deduce the structure of these intermediates. acs.org

Characterizing enzymatic products: Confirming the formation of expected products in in vitro enzyme assays by determining their molecular weight and fragmentation characteristics. nih.gov For example, LC-MS has been used to confirm the purity and identity of isolated compounds, including those related to this compound biosynthesis. nih.gov

Analyzing complex mixtures: When coupled with chromatographic techniques like HPLC (HPLC-MS), MS can separate components in a complex mixture before mass analysis, allowing for the identification of multiple compounds in a single analysis. nih.govnih.gov

Studies on the mycinamicin biosynthetic pathway have utilized LC-MS to analyze reaction extracts and identify intermediates and products, including different forms of mycinamicin with varying glycosylation and methylation patterns. nih.gov MS analysis has also been used in the structural elucidation of macrolide antibiotics containing this compound, such as swalpamycin, by analyzing the mass of the parent molecule and its fragmentation products. researchgate.net

UV-Vis and Fluorescence Spectroscopy for Real-Time Enzyme Activity Assays

UV-Vis and Fluorescence spectroscopy are optical techniques used to measure the absorption and emission of light by a sample, respectively. tamu.edupatsnap.com These methods are valuable for monitoring the progress of enzymatic reactions in real-time, particularly when the substrate or product of the reaction has distinct spectroscopic properties. biocompare.comjascoinc.com

In this compound research, UV-Vis and Fluorescence spectroscopy can be applied to:

Monitor substrate consumption or product formation: If a substrate or product involved in a this compound biosynthetic step absorbs UV-Vis light or is fluorescent, the change in absorbance or fluorescence can be monitored over time to determine the reaction rate. jascoinc.com

Perform continuous enzyme assays: These techniques allow for continuous monitoring of the reaction without the need for sampling, providing detailed kinetic information. slideshare.net

Utilize coupled assays: When the substrate or product does not have suitable spectroscopic properties, the enzymatic reaction can be coupled to a secondary reaction that produces a chromogenic (UV-Vis absorbing) or fluorogenic (fluorescent) product. biocompare.com

Study enzyme kinetics: By measuring initial reaction rates at different substrate concentrations, kinetic parameters such as K_m and V_max can be determined. jascoinc.com

While direct examples of UV-Vis or Fluorescence spectroscopy being used specifically for this compound biosynthesis enzymes were not explicitly detailed in the search results, the general principles of these techniques are widely applied in enzyme activity assays in biochemistry. patsnap.combiocompare.comjascoinc.comslideshare.net For instance, UV-Vis spectroscopy is commonly used to monitor reactions where a change in absorbance occurs, such as those involving NAD(P)H or substrates/products with distinct UV-Vis spectra. biocompare.comnih.govresearchgate.net Fluorescence assays offer high sensitivity and can be used with fluorescent substrates or probes to monitor enzyme activity in real-time. patsnap.combiocompare.comslideshare.netnih.gov These techniques would be applicable to enzymes in the this compound pathway if suitable spectroscopic handles are available or can be introduced through assay design.

Chromatographic Separation Techniques for this compound Metabolites

Chromatographic techniques are essential for separating this compound from complex biological mixtures and for isolating pathway intermediates and related metabolites. These methods allow for purification and quantification of individual compounds.

High-Performance Liquid Chromatography (HPLC) for Pathway Component Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. altabioscience.com It involves passing a liquid mobile phase through a stationary phase packed in a column under high pressure. altabioscience.com

HPLC is crucial in this compound research for:

Isolation and purification: Separating this compound and its biosynthetic intermediates from crude extracts of microbial cultures or enzymatic reaction mixtures. semanticscholar.orgaltabioscience.comnih.gov Preparative HPLC can be used to obtain purified compounds for further analysis. nih.govnih.gov

Quantification: Determining the concentration of this compound and related compounds in samples by comparing peak areas or heights to calibration curves generated with known standards. nih.govrsc.orgnih.gov

Monitoring reaction progress: Analyzing aliquots from enzymatic reactions at different time points to track the consumption of substrates and the formation of products. semanticscholar.orgnih.gov

Analyzing different forms of mycinamicin: HPLC has been used to analyze various mycinamicin intermediates and products, which differ in their glycosylation and methylation patterns, including the presence of this compound. nih.gov

In studies on this compound biosynthesis, HPLC has been employed to analyze reaction mixtures and isolate enzymatic products, such as dTDP-6-deoxy-D-allose. semanticscholar.org Analytical HPLC has also been used to assess the conversion efficiency of enzymatic reactions involved in the mycinamicin pathway and to isolate products for structural elucidation by NMR. nih.gov HPLC-DAD (Diode-Array Detector) is commonly used, allowing for detection of compounds based on their UV-Vis absorbance spectra. nih.govuniss.it

Gas Chromatography (GC) Applications in Volatile Precursor and Product Analysis

Gas Chromatography (GC) is a separation technique used for analyzing volatile or semi-volatile compounds. bath.ac.ukmdpi.com It involves vaporizing the sample and passing it through a stationary phase within a column using an inert carrier gas. mdpi.com

While this compound itself is not volatile, GC can be relevant in this compound research for analyzing volatile precursors or byproducts that might be involved in the biosynthetic pathway. Applications could include:

Analysis of volatile organic compounds (VOCs): Detecting and quantifying any volatile molecules that serve as initial substrates or are produced as byproducts during the early steps of this compound biosynthesis or related metabolic processes. bath.ac.uknih.govcopernicus.org

Characterization of flavor compounds: In the context of macrolide antibiotics produced by Streptomyces species, some of which produce volatile compounds, GC-MS can be used to analyze the volatile profile of the producing organism, although a direct link to this compound itself would need to be established. mdpi.comresearchgate.netnih.gov

GC is often coupled with Mass Spectrometry (GC-MS) for the identification of separated volatile compounds based on their fragmentation patterns. bath.ac.ukmdpi.comnih.gov While the search results did not provide specific examples of GC being applied directly to volatile precursors or products of this compound biosynthesis, the technique is broadly applicable for the analysis of volatile organic compounds in biological systems. bath.ac.uknih.govresearchgate.netnih.gov

Integrated Analytical Platforms for Complex Biosynthetic Systems

Studying the biosynthesis of complex natural products like macrolide antibiotics, which contain deoxy sugars such as this compound, requires sophisticated analytical techniques to identify intermediates, enzymes, and regulatory elements. Integrated analytical platforms, combining techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and proteomics, are crucial for gaining a comprehensive understanding of these complex biosynthetic pathways.

LC-MS/MS for Comprehensive Metabolomics of this compound Biosynthetic Pathways

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for metabolomics, enabling the separation, detection, and identification of a wide range of metabolites within a biological sample mdpi.comfrontiersin.org. In the context of this compound biosynthesis, LC-MS/MS is used to analyze the metabolic profiles of producing organisms, such as Streptomyces fradiae or Micromonospora griseorubida, to track the intermediates involved in the conversion of a precursor sugar to this compound nih.govnih.gov.

LC-MS/MS allows for the sensitive and specific detection of these metabolites, even at low concentrations frontiersin.orgfrontiersin.org. By comparing the metabolomic profiles of wild-type strains with those of mutant strains deficient in specific biosynthetic enzymes, researchers can identify metabolites that accumulate or are depleted, thereby elucidating the roles of the enzymes in the pathway researchgate.net. For instance, LC-MS analysis has been used to analyze reaction extracts in studies investigating the function of enzymes involved in mycinamicin biosynthesis, a process that includes the formation of this compound nih.govsdu.edu.cn. The method typically involves separating metabolites using reverse-phase HPLC columns and detecting them based on their mass-to-charge ratio and fragmentation patterns nih.gov.

While specific detailed data tables from LC-MS/MS analyses focused solely on this compound intermediates were not extensively available in the provided search results, the application of this technique in studying the biosynthesis of macrolides containing this compound, such as mycinamicin and tylosin (B1662201), is well-documented nih.govresearchgate.netsdu.edu.cn. These studies utilize LC-MS/MS to monitor enzymatic reactions in vitro and analyze metabolic changes in vivo to understand the biosynthetic steps leading to this compound.

Proteomics Approaches for Identification and Quantification of this compound Biosynthetic Enzymes

Proteomics, the large-scale study of proteins, complements metabolomics by providing insights into the enzymes responsible for catalyzing the biosynthetic reactions mdpi.com. In this compound research, proteomics approaches are employed to identify and quantify the enzymes involved in its biosynthesis. This typically involves techniques like gel electrophoresis followed by mass spectrometry or direct analysis of protein mixtures by LC-MS/MS-based proteomics mdpi.com.

Identifying the enzymes involved in this compound biosynthesis is crucial for understanding the genetic basis and regulation of its production. Genes encoding enzymes like O-methyltransferases (e.g., TylE and TylF in tylosin biosynthesis) that catalyze the methylation steps in this compound formation have been studied nih.govresearchgate.net. Proteomics can help confirm the expression of these enzymes and potentially identify novel enzymes involved in the pathway.

Quantitative proteomics can provide information on the abundance of these enzymes under different conditions, which can be relevant for optimizing antibiotic production or understanding the regulation of the biosynthetic pathway. While detailed quantitative proteomics data specifically focused on this compound biosynthetic enzymes were not prominently featured in the provided snippets, the application of proteomics in studying the biosynthesis of natural products by microorganisms like Streptomyces is a recognized approach researchgate.netdntb.gov.ua. Studies on related macrolide biosynthesis pathways have utilized proteomics to investigate the impact of genetic modifications on protein expression, which can include enzymes involved in the synthesis of associated deoxy sugars like this compound researchgate.net.

Integrated approaches combining metabolomics and proteomics provide a more complete picture of the biosynthetic process, linking the presence and abundance of metabolites to the enzymes that produce them researchgate.net. This multi-omics strategy is valuable for dissecting complex pathways like this compound biosynthesis and for metabolic engineering efforts aimed at improving the production of this compound-containing antibiotics.

Future Research Directions and Translational Perspectives in Mycinose Studies

Elucidation of Remaining Uncharacterized Genes and Enzymes in Mycinose Biosynthesis

The complete sequencing of the mycinamicin biosynthetic gene cluster from Micromonospora griseorubida revealed 22 open reading frames (ORFs) responsible for the production of mycinamicin II. oup.comresearchgate.net While many genes involved in the core polyketide synthesis and the biosynthesis of the deoxysugar desosamine (B1220255) have been assigned functions, several genes associated with this compound formation and other tailoring steps remain to be fully characterized.

The genes confirmed to be responsible for this compound biosynthesis include mycCI, mycCII, mycD, mycE, mycF, and mydH. nih.gov These genes encode enzymes for key steps such as hydroxylation, methylation, and glycosyltransfer. However, other genes within the cluster, such as mydI, are implicated in this compound biosynthesis, but their precise enzymatic functions are yet to be definitively established through in vitro characterization. nih.gov Furthermore, studies on the biosynthesis of similar deoxysugars in other macrolides, such as midecamycin, have highlighted missing enzymatic steps in the proposed pathways, such as a putative 3,4-isomerase, suggesting that our understanding of these pathways is incomplete. psu.edu

Future research will focus on the heterologous expression and biochemical characterization of these remaining uncharacterized proteins. This will involve cloning the respective genes, purifying the expressed enzymes, and conducting in vitro assays with potential substrates to determine their specific catalytic activities. Such studies are essential for a complete understanding of the this compound biosynthetic pathway and will provide a full set of biocatalytic tools for synthetic biology applications. The discovery of novel enzyme functions within these uncharacterized proteins could reveal new biochemical reactions and expand the repertoire of enzymes available for biocatalysis.

Advancements in Chemoenzymatic and Synthetic Biology Strategies for this compound Diversification

The structural complexity of this compound and the macrolides to which it is attached makes purely chemical synthesis and modification challenging. nih.gov Chemoenzymatic and synthetic biology approaches offer powerful alternatives for generating novel analogs with potentially improved therapeutic properties. diva-portal.orgnsf.gov These strategies combine the selectivity of biocatalysts with the flexibility of chemical synthesis. nih.gov

Recent advancements have demonstrated the feasibility of engineering this compound-related pathways for diversification. For instance, protein engineering of the 3'-O-methyltransferase MycF led to a variant with relaxed substrate specificity, enabling the production of a new mycinamicin analog. osti.gov This highlights the potential of altering the substrate specificity of this compound biosynthetic enzymes to accept modified sugar precursors. Synthetic biology strategies, such as establishing a heterologous biosynthetic pathway in a host organism, allow for the feeding of unnatural substrates or the combinatorial expression of enzymes to create new-to-nature compounds. nih.gov Engineered microbial strains can serve as platforms for producing a variety of glycosylated derivatives. researchgate.net

Future work will likely involve more sophisticated synthetic biology approaches, such as the design and implementation of novel biosynthetic pathways from the ground up. aist.go.jp This could involve combining enzymes from different organisms to create hybrid pathways capable of producing highly modified this compound analogs. rsc.org The development of modular chemoenzymatic systems, where synthetic building blocks are elaborated by a series of biocatalytic steps, will enable the rapid and efficient synthesis of libraries of this compound-containing compounds for biological screening. nsf.gov Such approaches are crucial for overcoming the limitations of traditional synthesis and exploring a wider chemical space for drug discovery.

Exploration of Novel Enzyme Functions and Catalytic Capabilities Associated with this compound Biosynthesis

The enzymes of the this compound biosynthetic pathway have already revealed fascinating and complex catalytic capabilities. A prime example is the cytochrome P450 enzyme MycG, which exhibits remarkable multifunctionality by catalyzing both the C-14 hydroxylation and the C-12/13 epoxidation of the macrolide ring. oup.comresearchgate.netnih.govnih.gov This dual function is rare among biosynthetic P450s and is crucial for the final steps of mycinamicin II biosynthesis. sdu.edu.cn